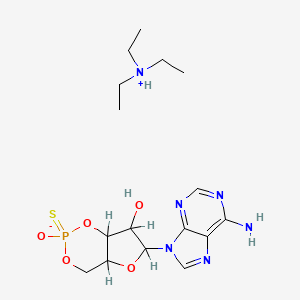

Adenosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt

Description

Adenosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt (Rp-cAMPS) is a cell-permeable, competitive antagonist of cAMP-dependent protein kinase (PKA). It inhibits PKA by binding to its regulatory subunits, thereby blocking downstream signaling pathways mediated by cAMP. Key properties include:

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H27N6O5PS |

|---|---|

Molecular Weight |

446.5 g/mol |

IUPAC Name |

6-(6-aminopurin-9-yl)-2-oxido-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol;triethylazanium |

InChI |

InChI=1S/C10H12N5O5PS.C6H15N/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7-4(19-10)1-18-21(17,22)20-7;1-4-7(5-2)6-3/h2-4,6-7,10,16H,1H2,(H,17,22)(H2,11,12,13);4-6H2,1-3H3 |

InChI Key |

OXIPZMKSNMRTIV-UHFFFAOYSA-N |

Canonical SMILES |

CC[NH+](CC)CC.C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=S)(O1)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Substrate Specificity

- Substrate : (Sp)-Adenosine 5'-O-(1-thiotriphosphate) ((Sp)-ATPαS) serves as the precursor.

- Enzyme : Partially purified adenylate cyclase from B. pertussis catalyzes the conversion. The enzyme binds (Sp)-ATPαS with ~10-fold higher affinity than ATP but operates at 1/40th the catalytic rate.

- Stereochemical Inversion : The reaction proceeds with retention of configuration at the phosphorus center, yielding (Rp)-cAMPS.

Procedure Overview

- Enzyme Preparation : Adenylate cyclase is partially purified via calmodulin affinity chromatography to enhance activity.

- Cyclization : (Sp)-ATPαS (2 mg) is incubated with the enzyme in a buffered system (pH 7.4, 37°C).

- Termination : The reaction is halted by heat inactivation.

- Purification : The product is isolated using a reversed-phase C18 column with a linear methanol gradient (0–50%). The triethylammonium salt form is obtained by lyophilization.

Yield and Purity

| Parameter | Value |

|---|---|

| Substrate | (Sp)-ATPαS |

| Product | (Rp)-cAMPS triethylammonium |

| Yield | ~75% (from 2 mg substrate) |

| Purity | >98% (HPLC) |

This method achieves high stereoselectivity, critical for the compound’s function as a protein kinase A antagonist.

Critical Analysis of Methodological Considerations

Advantages of Enzymatic Synthesis

Limitations and Challenges

- Enzyme Availability : B. pertussis adenylate cyclase requires specialized purification, limiting accessibility.

- Reaction Rate : Slow cyclization kinetics compared to ATP.

Comparative Data on Synthetic Parameters

The table below summarizes key parameters for the enzymatic method:

| Parameter | Detail |

|---|---|

| Enzyme Source | Bordetella pertussis |

| Substrate | (Sp)-ATPαS |

| Reaction Time | 4–6 hours |

| Column Chromatography | Reversed-phase C18 (methanol gradient) |

| Final Form | Triethylammonium salt |

| Storage Conditions | -20°C (desiccated) |

Applications Influencing Synthesis Design

The RP-isomer’s role in inhibiting cAMP-dependent processes necessitates high purity and correct stereochemistry. For example, in vascular smooth muscle studies, (Rp)-cAMPS blocks nitric oxide synthesis induced by cyclic AMP-adenosine pathways. This biological relevance drives the demand for robust synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

Adenosine 3’,5’-cyclic monophosphorothioate, RP-isomer, triethylammonium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group . It is resistant to oxidation and reduction under normal conditions.

Common Reagents and Conditions

Common reagents used in reactions with this compound include bases such as triethylamine and solvents like dimethyl sulfoxide (DMSO) and acetonitrile . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis.

Major Products

The major products formed from reactions involving this compound are typically derivatives of adenosine with modified phosphate groups. These products retain the cyclic structure and exhibit similar biological activities .

Scientific Research Applications

Cell Signaling Studies

Rp-cAMPS is extensively used in research to dissect the role of cAMP signaling in various biological processes. It serves as a tool to inhibit PKA activity selectively, allowing researchers to investigate the downstream effects of cAMP without the confounding activation of PKA.

- Case Study : In a study involving bovine sperm capacitation, Rp-cAMPS was shown to block increases in protein tyrosine phosphorylation associated with cAMP signaling, demonstrating its utility in understanding sperm function and fertilization processes .

Pharmacological Research

The compound is utilized in pharmacological studies to explore drug interactions and mechanisms involving cAMP-dependent pathways. Its ability to inhibit PKA makes it valuable for testing the effects of potential therapeutic agents that target cAMP signaling.

- Case Study : Research has indicated that Rp-cAMPS can inhibit IL-5 release from peripheral blood mononuclear cells (PBMCs) via cAMP-dependent mechanisms, suggesting its potential role in modulating immune responses .

Neuroscience Applications

In neuroscience, Rp-cAMPS is employed to study neuronal signaling pathways influenced by cAMP. By inhibiting PKA, researchers can examine changes in neuronal excitability and synaptic plasticity.

- Case Study : Studies have shown that Rp-cAMPS can alter synaptic transmission and plasticity in hippocampal neurons, providing insights into learning and memory processes .

Cancer Research

The role of cAMP signaling in cancer progression has been a focus of research. Rp-cAMPS is used to investigate how modulation of PKA activity can affect tumor growth and metastasis.

- Case Study : In cancer cell models, inhibition of PKA using Rp-cAMPS has been linked to reduced proliferation and increased apoptosis, indicating its potential as a therapeutic agent in oncology .

Developmental Biology

Rp-cAMPS has applications in developmental biology, particularly in studying differentiation processes influenced by cAMP signaling.

- Case Study : In Dictyostelium discoideum, Rp-cAMPS was found to induce down-regulation of surface cAMP receptors without activating them, shedding light on the mechanisms regulating cell differentiation and aggregation during development .

Comparative Analysis with Other Compounds

The following table summarizes the comparative properties and applications of Rp-cAMPS with other related compounds:

| Compound | Mechanism | Applications | Key Findings |

|---|---|---|---|

| Rp-cAMPS | PKA inhibitor | Cell signaling, cancer research | Blocks PKA activation; alters cell behavior |

| Sp-cAMPS | PKA activator | Enhances cellular responses | Stimulates PKA; promotes growth |

| 8-Br-cAMP | cAMP analog | Neuroscience | Mimics cAMP; activates PKA |

Mechanism of Action

The compound exerts its effects by binding to the regulatory subunits of protein kinase A, preventing its activation by cyclic AMP . This binding is competitive with cyclic AMP but does not lead to the dissociation of the kinase holoenzyme . The inhibition of protein kinase A affects various downstream signaling pathways involved in cell growth, differentiation, and metabolism .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Stereoisomers and Phosphorothioate Derivatives

Sp-cAMPS (Sp-Adenosine 3',5'-cyclic monophosphorothioate triethylammonium salt hydrate)

- Function : PKA activator (opposite stereoisomer of Rp-cAMPS) .

- CAS No.: 93602-66-5 (anhydrous) .

- Key Differences :

Rp-8-pCPT-cGMPS (Guanosine 3',5'-cyclic monophosphorothioate, 8-(4-chlorophenylthio)-, Rp-isomer, triethylammonium salt)

cAMP Analogs with Modified Backbones

8-Bromoadenosine 3',5'-cyclic monophosphate (8-Br-cAMP)

Dibutyryl-cAMP (db-cAMP)

Comparative Data Table

Research Findings Highlighting Functional Differences

Rp-cAMPS vs. Sp-cAMPS in Neuronal Signaling

Rp-cAMPS vs. 8-Br-cAMP in Cell Proliferation

Stereochemical Specificity in Enzymatic Reactions

- Adenylate cyclase from Brevibacterium liquefaciens catalyzes the formation of Rp-cAMPS from SP-ATP, demonstrating stereochemical inversion at phosphorus .

Biological Activity

Adenosine 3',5'-cyclic monophosphorothioate (Rp-cAMPS) is a cell-permeable analog of cyclic AMP (cAMP) that plays a significant role in cellular signaling pathways. As a potent inhibitor of protein kinase A (PKA), it is widely used in research to elucidate the mechanisms of cAMP-dependent signaling. This article reviews the biological activity of Rp-cAMPS, focusing on its mechanism of action, pharmacological properties, and relevant case studies.

- Chemical Name : Adenosine 3',5'-cyclic monophosphorothioate, RP-isomer, triethylammonium salt

- Molecular Formula : C₁₀H₁₁N₅O₅PS

- Molecular Weight : 344.3 g/mol

- CAS Number : 73208-40-9

- Solubility : Soluble in water at concentrations up to 10 mg/mL

Rp-cAMPS acts primarily as a competitive inhibitor of PKA, with an inhibition constant of approximately 11 µM . Unlike cAMP, which activates PKA, Rp-cAMPS does not activate adenylate cyclase and instead antagonizes cAMP-induced activation. This unique property makes it a valuable tool for studying the desensitization mechanisms of adenylate cyclase and the down-regulation of cAMP receptors.

Biological Effects

The biological effects of Rp-cAMPS can be summarized as follows:

- Inhibition of Adenylate Cyclase : Rp-cAMPS competes with cAMP for binding to various receptor forms, leading to desensitization of adenylate cyclase .

- Down-Regulation of cAMP Receptors : It induces down-regulation of surface cAMP receptors with an effective concentration (EC50) of 5 µM .

- Resistance to Phosphodiesterases : Rp-cAMPS is resistant to hydrolysis by phosphodiesterases, enhancing its stability in biological systems .

Case Studies and Research Findings

Several studies have highlighted the biological activity and applications of Rp-cAMPS:

- Desensitization Mechanisms :

- Inhibition in Hepatocytes :

- Neurotransmission Studies :

Comparative Analysis with Other Compounds

The following table summarizes the key differences between Rp-cAMPS and other related compounds:

| Compound | Mechanism | K_i (µM) | EC50 (µM) | Resistance to PDEs |

|---|---|---|---|---|

| Rp-cAMPS | PKA Inhibitor | 11 | 5 | Yes |

| cAMP | PKA Activator | N/A | N/A | No |

| Sp-cAMPS | PKA Activator | N/A | N/A | No |

Q & A

Q. What is the mechanistic role of Rp-cAMPS in modulating cAMP-dependent signaling pathways?

Rp-cAMPS (Adenosine 3',5'-cyclic monophosphorothioate, RP-isomer) is a competitive antagonist of cAMP-dependent protein kinase (PKA). It binds to PKA’s regulatory subunits, preventing cAMP-induced activation, thereby blocking downstream phosphorylation events. This property makes it a critical tool for dissecting cAMP/PKA-mediated signaling in cellular models. For example, in studies of TSH-induced Akt phosphorylation, Rp-cAMPS was used to confirm cAMP-independent pathways by excluding PKA involvement .

Q. How should Rp-cAMPS be prepared and stored for cell culture experiments?

- Preparation : Dissolve Rp-cAMPS in aqua ad injectabilia (sterile water for injection) at a concentration of 10–50 mM. Filter-sterilize (0.22 µm) before use.

- Storage : Aliquot and store at -20°C in a dry, airtight container to prevent hydrolysis. Avoid freeze-thaw cycles to maintain stability .

Q. What are the solubility and handling precautions for Rp-cAMPS?

- Solubility : Highly soluble in aqueous buffers but insoluble in organic solvents like DMSO.

- Handling : Use gloves, eye protection, and lab coats. Work in a fume hood to avoid inhalation of dust. Follow GHS guidelines for skin/eye irritation and respiratory protection .

Advanced Research Questions

Q. How can Rp-cAMPS be integrated into experimental designs to isolate cAMP-independent pathways?

- Example : To test whether a cellular response (e.g., Akt phosphorylation) is cAMP-independent, co-treat cells with Rp-cAMPS (10–50 µM) and forskolin (a cAMP inducer). If the response persists despite PKA inhibition, it suggests alternative pathways (e.g., Epac or PI3K). This approach was validated in thyroid cells to demonstrate TSH’s cAMP-independent Akt activation .

- Controls : Include Sp-cAMPS (PKA agonist) to confirm isomer specificity .

Q. How to validate the specificity of Rp-cAMPS in PKA inhibition?

- Kinase Activity Assays : Measure PKA activity using a fluorescence-based kinase assay (e.g., Suc-LLVY-AMC substrate) with/without Rp-cAMPS. A >80% reduction in activity confirms efficacy .

- Orthogonal Validation : Combine Rp-cAMPS with siRNA-mediated PKA knockdown. Concordant results across methods strengthen specificity claims .

Q. What strategies resolve data inconsistencies between Rp-cAMPS and other PKA inhibitors (e.g., H89)?

- Source Analysis : H89 inhibits PKA’s catalytic subunit, while Rp-cAMPS blocks regulatory subunits. Discrepancies may arise from off-target effects (e.g., H89’s inhibition of MSK1).

- Dose Optimization : Titrate Rp-cAMPS (10–100 µM) to achieve complete PKA inhibition without cytotoxicity. Validate using a cAMP-responsive reporter (e.g., CRE-luciferase) .

Q. How to combine Rp-cAMPS with Epac activators for pathway crosstalk studies?

- Co-treatment : Use Rp-cAMPS (50 µM) with Epac-specific agonists (e.g., 8-CPT-2′-O-Me-cAMP, 10 µM) to isolate Epac-mediated effects (e.g., Rap1 activation).

- Readouts : Monitor downstream targets like ERK phosphorylation (Epac) vs. CREB phosphorylation (PKA) .

Key Citations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.